molecular formula C17H19F2N5O B2470740 1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1448063-66-8

1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2470740
CAS No.: 1448063-66-8
M. Wt: 347.37
InChI Key: OFTKOMUMHUSCBA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H19F2N5O and its molecular weight is 347.37. The purity is usually 95%.
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Scientific Research Applications

Optical and Electrical Properties

A study on trisheterocyclic systems including 2,6-di(pyrazin-2-yl)pyridine derivatives highlights the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, emission properties, and electronic gap (Eg) values. These compounds show structure-dependent fluorescence properties and responsiveness to external environmental changes, such as polarity and viscosity, which could have implications for their use in electronic and optoelectronic devices (Palion-Gazda et al., 2019).

Inhibition of Soluble Epoxide Hydrolase

Research on 1,3-disubstituted ureas with a piperidyl moiety, including studies on human and murine soluble epoxide hydrolase (sEH) inhibitors, suggests potential therapeutic applications in reducing inflammatory pain. This indicates a role for such compounds in medicinal chemistry, particularly in the development of new anti-inflammatory agents (Rose et al., 2010).

Material Science and Hydrogelation

In material science, certain urea derivatives form hydrogels responsive to the identity of anions, showcasing their potential in creating tunable materials for biomedical applications. The rheology and morphology of these gels can be adjusted through the choice of anion, offering a method to tailor material properties for specific uses (Lloyd & Steed, 2011).

Corrosion Inhibition

Urea-derived Mannich bases have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show promise in protecting metal surfaces, suggesting applications in industrial maintenance and preservation strategies (Jeeva et al., 2015).

Crystallographic Studies

Crystallographic studies of compounds structurally related to 1-(2,6-Difluorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, such as derivatives of piperidine, contribute to the understanding of molecular interactions and the potential for designing compounds with specific properties, including those with potential pharmaceutical applications (Jasinski et al., 2009).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c18-13-2-1-3-14(19)16(13)23-17(25)22-10-12-4-8-24(9-5-12)15-11-20-6-7-21-15/h1-3,6-7,11-12H,4-5,8-10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKOMUMHUSCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.